molecular formula C8H10Cl2N2 B6173814 5-tert-butyl-2,4-dichloropyrimidine CAS No. 1895356-32-7

5-tert-butyl-2,4-dichloropyrimidine

Cat. No.: B6173814
CAS No.: 1895356-32-7
M. Wt: 205.1
InChI Key:
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Description

5-tert-butyl-2,4-dichloropyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl and dichloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2,4-dichloropyrimidine typically involves the alkylation of 2,4-dichloropyrimidine with tert-butyl groups. One common method involves the nucleophilic substitution of the 4-chloro group using pivalic acid in the presence of silver nitrate and ammonium persulfate . The reaction conditions often include:

    Reagents: Pivalic acid, silver nitrate, ammonium persulfate

    Solvents: Dichloromethane, ethanol

    Temperature: Room temperature to reflux conditions

    Catalysts: Silver nitrate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2,4-dichloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents like ethanol or dichloromethane.

    Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 5-tert-butyl-2-amino-4-chloropyrimidine.

Scientific Research Applications

5-tert-butyl-2,4-dichloropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,4-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,4-dichloropyrimidine
  • 2,4-dichloropyrimidine
  • 5-tert-butyl-2,4-dimethylpyrimidine

Uniqueness

5-tert-butyl-2,4-dichloropyrimidine is unique due to the presence of both tert-butyl and dichloro substituents, which enhance its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various synthetic and research purposes .

Properties

CAS No.

1895356-32-7

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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